molecular formula C15H12BrNO4 B4736516 2-[[2-(4-bromophenoxy)acetyl]amino]benzoic Acid

2-[[2-(4-bromophenoxy)acetyl]amino]benzoic Acid

Cat. No.: B4736516
M. Wt: 350.16 g/mol
InChI Key: OQYSIIFSQXPEMN-UHFFFAOYSA-N
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Description

2-[[2-(4-Bromophenoxy)acetyl]amino]benzoic Acid is a high-purity organic compound with the molecular formula C 15 H 12 BrNO 4 , intended for research and development applications . This acetylamino benzoic acid derivative is a candidate for use in nonsense suppression , a therapeutic strategy to treat diseases caused by nonsense mutations . Researchers can employ this compound to investigate its potential in the treatment of genetic diseases and to study the mechanism of read-through of premature stop codons . Structurally related to 4-aminobenzoic acid (PABA)—a key precursor for folate (Vitamin BX) synthesis and a core building block in various pharmaceuticals—this compound shares a benzoic acid scaffold common in many active molecules . As a specialized research chemical, it serves as a valuable pharmaceutical intermediate for synthesizing and developing novel bioactive molecules . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to verify the compound's suitability for their specific experimental purposes.

Properties

IUPAC Name

2-[[2-(4-bromophenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c16-10-5-7-11(8-6-10)21-9-14(18)17-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYSIIFSQXPEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-bromophenoxy)acetyl]amino]benzoic acid typically involves the reaction of 4-bromophenol with chloroacetic acid to form 4-bromophenoxyacetic acid. This intermediate is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4-bromophenoxy)acetyl]amino]benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties
Research indicates that derivatives of aminobenzoic acid exhibit significant anticancer activities. For instance, compounds similar to 2-[[2-(4-bromophenoxy)acetyl]amino]benzoic acid have been studied for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that certain analogs could induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies show that it can inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a mechanism through which these compounds exert their effects .

3. Antimicrobial Activity
Aminobenzoic acid derivatives have shown antimicrobial activity against various bacterial strains. Research has documented the efficacy of these compounds in inhibiting the growth of pathogens, indicating their potential use in developing new antibiotics .

Material Science Applications

1. Polymer Chemistry
2-[[2-(4-bromophenoxy)acetyl]amino]benzoic acid can serve as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices enhances the material's stability and resistance to degradation under UV light .

2. Coatings and Composites
The compound is also explored for use in coatings that require UV protection and durability. Its ability to absorb UV radiation makes it suitable for applications in outdoor materials where longevity is critical .

Nanotechnology Applications

1. Nanoparticle Functionalization
Recent studies have utilized 2-[[2-(4-bromophenoxy)acetyl]amino]benzoic acid for functionalizing nanoparticles, enhancing their biocompatibility and targeting capabilities in drug delivery systems. For example, maghemite nanoparticles coated with aminobenzoic acid derivatives have been developed to improve drug solubility and release profiles .

2. Drug Delivery Systems
The compound's ability to form complexes with metal ions has been investigated for creating targeted drug delivery systems that can release therapeutic agents at specific sites within the body, thereby reducing side effects associated with conventional therapies .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the effect of aminobenzoic acid derivatives on cancer cell linesSignificant reduction in cell viability observed; apoptosis was induced in treated cells
Anti-inflammatory MechanismsInvestigated the inhibition of COX enzymesThe derivative showed potent inhibition of both COX-1 and COX-2 activities
Nanoparticle FunctionalizationFunctionalization of nanoparticles with aminobenzoic acidEnhanced drug delivery efficiency and targeted action against cancer cells

Mechanism of Action

The mechanism of action of 2-[[2-(4-bromophenoxy)acetyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)acetic acid
  • 4-bromo-2-aminobenzoic acid
  • 2-(4-bromophenoxy)benzoic acid

Uniqueness

2-[[2-(4-bromophenoxy)acetyl]amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a bromophenoxy group with an acetylamino benzoic acid moiety makes it a versatile compound for various applications.

Biological Activity

2-[[2-(4-bromophenoxy)acetyl]amino]benzoic Acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention in recent years for its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data from various studies and case analyses.

Chemical Structure and Properties

The chemical structure of 2-[[2-(4-bromophenoxy)acetyl]amino]benzoic Acid can be represented as follows:

C15H14BrNO3\text{C}_{15}\text{H}_{14}\text{Br}\text{N}\text{O}_{3}

This compound features a bromophenoxy group that enhances its biological interactions due to the electron-withdrawing nature of bromine, which can influence the compound's reactivity and binding affinity to biological targets.

1. Anticancer Activity

Research indicates that derivatives of PABA, including 2-[[2-(4-bromophenoxy)acetyl]amino]benzoic Acid, exhibit significant anticancer properties. Notably:

  • Cytotoxicity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, with IC50 values indicating effective cytotoxicity. For instance, compounds structurally related to PABA have demonstrated IC50 values as low as 3.0 µM against MCF-7 breast cancer cells .
  • Mechanism of Action : The anticancer activity is often associated with the induction of apoptosis and inhibition of cell cycle progression. Molecular docking studies suggest strong interactions with key proteins involved in cancer cell survival and proliferation .

2. Anti-inflammatory Activity

The anti-inflammatory potential of 2-[[2-(4-bromophenoxy)acetyl]amino]benzoic Acid has been explored through various assays:

  • Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that this compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
  • Mechanistic Insights : The anti-inflammatory effects are believed to stem from the inhibition of NF-kB signaling pathways, which play a crucial role in mediating inflammatory responses .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Broad-spectrum Activity : Similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, certain derivatives have been reported to exhibit minimum inhibitory concentrations (MIC) against Staphylococcus aureus and E. coli in the range of 15.62 µM to 62.5 µM .
  • Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth .

Data Summary

Biological ActivityIC50 / MIC ValuesTarget Organisms / Cell Lines
Anticancer3.0 µM (MCF-7)MCF-7, A549
Anti-inflammatory-TNF-α, IL-6
AntimicrobialMIC 15.62 - 62.5 µMStaphylococcus aureus, E. coli

Case Studies

Several studies highlight the practical applications and effectiveness of 2-[[2-(4-bromophenoxy)acetyl]amino]benzoic Acid:

  • Case Study on Anticancer Efficacy : A research study conducted on MCF-7 cells demonstrated that treatment with this compound led to a significant decrease in cell viability, corroborated by flow cytometry analysis showing increased apoptosis rates.
  • Anti-inflammatory Response in Animal Models : In vivo studies using rat models for arthritis showed that administration of this compound resulted in reduced swelling and pain, alongside decreased serum levels of inflammatory markers .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-[[2-(4-bromophenoxy)acetyl]amino]benzoic Acid, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves acylation of 2-aminobenzoic acid with 2-(4-bromophenoxy)acetyl chloride. Key steps include:

  • Coupling Agents : Use carbodiimides (e.g., EDCI or DCC) with HOBt to activate the carboxylic acid moiety, enhancing coupling efficiency .
  • Solvent : Anhydrous DMF or THF under nitrogen to minimize hydrolysis.
  • Temperature : Maintain 0–5°C during activation, followed by stirring at room temperature for 12–24 hours.
  • Purification : Recrystallization from ethanol/water (7:3 v/v) yields >90% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How is the structural integrity of 2-[[2-(4-bromophenoxy)acetyl]amino]benzoic Acid verified post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : 1H NMR (DMSO-d6) confirms aromatic protons (δ 7.2–8.1 ppm), the acetyl amino group (δ 2.1 ppm), and bromophenoxy protons (δ 6.8–7.4 ppm). 13C NMR detects carbonyl signals at ~170 ppm (carboxylic acid) and ~165 ppm (amide) .
  • FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O, carboxylic acid) and ~1650 cm⁻¹ (amide I band).
  • HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient (70:30 to 90:10) confirms purity (>95%) .

Q. What are the recommended storage conditions to maintain the stability of 2-[[2-(4-bromophenoxy)acetyl]amino]benzoic Acid?

  • Methodological Answer : Store at –20°C in amber glass vials under inert gas (argon) to prevent hydrolysis and photodegradation. Pre-dry the compound in a vacuum desiccator (24 hours) to remove residual solvents. Avoid exposure to humidity and UV light .

Advanced Research Questions

Q. What challenges arise in optimizing coupling efficiency during synthesis, and how can they be addressed?

  • Methodological Answer :

  • Steric Hindrance : The bromophenoxy group reduces nucleophilicity of the amine. Solutions include:
  • Using microwave-assisted synthesis (60°C, 30 min) to enhance reaction kinetics .
  • Activating the carboxylic acid with pentafluorophenol esters for better electrophilicity .
  • Side Reactions : Competing hydrolysis of the acyl chloride is mitigated by strict anhydrous conditions and molecular sieves (3Å) in DMF .

Q. How do computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G* models predict electron-deficient regions (e.g., bromine’s σ* orbital) for SNAr reactions. Solvent effects (DMF vs. THF) are simulated using COSMO-RS .
  • Molecular Docking : AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes), guiding derivatization for enhanced bioactivity .

Q. What analytical techniques resolve conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Dynamic Light Scattering (DLS) : Detects aggregation in aqueous buffers (pH 7.4), which may falsely indicate low solubility.
  • High-Throughput Screening : UV-Vis spectroscopy (λmax = 260 nm) quantifies solubility in DMSO, methanol, and chloroform. Pre-filter samples (0.22 µm) to remove particulates .
  • Conflicting Data Source : Impurities (e.g., unreacted starting materials) skew results. Validate purity via HPLC before testing .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • Source Variation : Melting points may differ due to polymorphic forms. Use differential scanning calorimetry (DSC) to identify transitions (heating rate: 10°C/min, N2 atmosphere).
  • Recrystallization Solvent : Ethanol yields a polymorph with mp 185–187°C, while acetone produces a metastable form (mp 170–173°C) .

Experimental Design

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Incubate with target enzymes (e.g., cyclooxygenase-2) in PBS (pH 7.4) at 37°C. Measure IC50 via spectrophotometric assays (e.g., COX-2 Inhibitor Screening Kit) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), with 48-hour exposure and DMSO as vehicle control. Normalize data to untreated cells .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[2-(4-bromophenoxy)acetyl]amino]benzoic Acid
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2-[[2-(4-bromophenoxy)acetyl]amino]benzoic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.